3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine
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Overview
Description
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an oxolan-3-yl group attached to a pyridin-2-amine core. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Preparation Methods
The synthesis of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine involves several steps. One common method includes the nucleophilic substitution reaction of a fluoropyridine derivative with an appropriate amine. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Mechanism of Action
The mechanism of action of 3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-[(oxolan-3-yl)methyl]pyridin-2-amine: This compound lacks the fluorine atom, which may result in different chemical and biological properties.
3-fluoro-N-methyl-N-(tetrahydrofuran-3-yl)pyridin-2-amine: This compound has a similar structure but with a different substituent on the pyridine ring, leading to variations in reactivity and applications.
The presence of the fluorine atom in this compound makes it unique, as fluorine atoms often enhance the stability, lipophilicity, and biological activity of organic molecules.
Properties
IUPAC Name |
3-fluoro-N-methyl-N-(oxolan-3-yl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c1-13(8-4-6-14-7-8)10-9(11)3-2-5-12-10/h2-3,5,8H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWIBYRANYXINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOC1)C2=C(C=CC=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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